molecular formula C12H14O3 B13005203 2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde

2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde

Cat. No.: B13005203
M. Wt: 206.24 g/mol
InChI Key: SMGJOWIFIMFXRK-UHFFFAOYSA-N
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Description

2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde is an organic compound with the molecular formula C12H14O3. It is characterized by a cyclopropane ring attached to a 3,5-dimethoxyphenyl group and an aldehyde functional group. This compound is primarily used in research and development settings, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde typically involves the cyclopropanation of a suitable precursor, such as 3,5-dimethoxybenzylideneacetone, followed by oxidation to introduce the aldehyde group. One common method involves the use of diazomethane for the cyclopropanation step, followed by oxidation with reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Dimethoxyphenyl)cyclopropanecarbaldehyde
  • 2-(3,5-Dimethoxyphenyl)cyclopropanemethanol
  • 2-(3,5-Dimethoxyphenyl)cyclopropanecarboxylic acid

Uniqueness

2-(3,5-Dimethoxyphenyl)cyclopropanecarbaldehyde is unique due to its specific structural features, such as the presence of both a cyclopropane ring and an aldehyde group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

2-(3,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C12H14O3/c1-14-10-3-8(4-11(6-10)15-2)12-5-9(12)7-13/h3-4,6-7,9,12H,5H2,1-2H3

InChI Key

SMGJOWIFIMFXRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2CC2C=O)OC

Origin of Product

United States

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